

4-Ketocyclophosphamide CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ketocyclophosphamide**

Cat. No.: **B195324**

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An In-depth Technical Guide to **4-Ketocyclophosphamide**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **4-ketocyclophosphamide**, a key metabolite of the widely used antineoplastic agent, cyclophosphamide.

Core Identifiers and Properties

4-Ketocyclophosphamide is primarily known as an inactive metabolite of cyclophosphamide. [1] It is formed from the intermediate 4-hydroxycyclophosphamide.[1]

Chemical Identifiers

A comprehensive list of identifiers for **4-ketocyclophosphamide** is provided below, with the Chemical Abstracts Service (CAS) number as the primary identifier.

Identifier Type	Identifier	Reference
CAS Number	27046-19-1	[1] [2] [3] [4]
IUPAC Name	2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one	[4]
Molecular Formula	C7H13Cl2N2O3P	[1] [4]
Synonyms	4-keto CP, 4-oxo CP, NSC 139488	[1]
PubChem CID	33676	[4]
ChEBI ID	CHEBI:1887	[4]
HMDB ID	HMDB0060686	[4]
KEGG ID	C07644	[4]
InChI	InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)	[1] [4]
InChIKey	VBMZHOCORXMDJU-UHFFFAOYSA-N	[1] [4]
SMILES	C1COP(=O)(NC1=O)N(CCC)CCCI	[4]

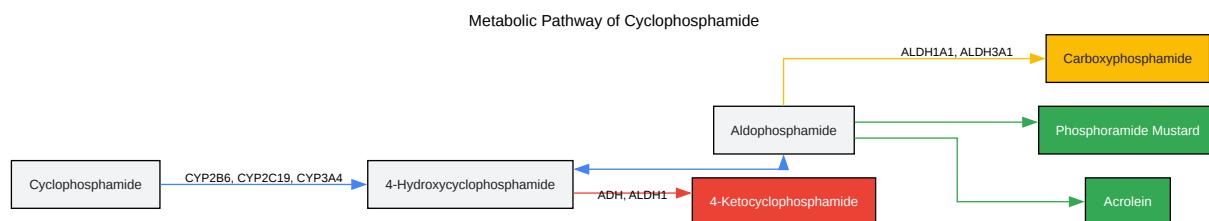
Physicochemical Properties

The fundamental physicochemical properties of **4-ketocyclophosphamide** are summarized in the table below.

Property	Value	Reference
Molecular Weight	275.1 g/mol	[1]
Monoisotopic Mass	274.0040847 Da	[4]
Physical State	Solid	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage	-20°C	[1]
Stability	≥ 4 years	[1]

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[5][6] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[5][7] **4-Ketocyclophosphamide** is formed through the oxidation of 4-hydroxycyclophosphamide and is considered an inactive metabolite.[1][5] The pathway also leads to the formation of the cytotoxic agents phosphoramide mustard and acrolein.[5]



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Caption: Metabolic activation and detoxification pathways of cyclophosphamide.

Experimental Protocols

Synthesis of 4-Ketocyclophosphamide

Enzymatic Synthesis using Unspecific Peroxygenase (UPO):

A modern approach to synthesizing cyclophosphamide metabolites involves the use of fungal unspecific peroxygenases (UPOs).[\[8\]](#)[\[9\]](#)

- Reaction Setup: The reaction is typically carried out in a buffered solution (e.g., potassium phosphate buffer) at a controlled pH.
- Enzyme and Substrate: The unspecific peroxygenase from *Marasmius rotula* (MroUPO) is added to the reaction mixture containing cyclophosphamide.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Initiation: The reaction is initiated by the continuous addition of hydrogen peroxide (H_2O_2) at a slow, controlled rate.
- Monitoring: The reaction progress is monitored by techniques such as HPLC to track the formation of 4-hydroxycyclophosphamide and **4-ketocyclophosphamide**.
- Product Formation: Depending on the reaction conditions, the primary metabolite 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and the over-oxidized product **4-ketocyclophosphamide** can be obtained.[\[8\]](#)[\[9\]](#)
- Purification: The products are then purified from the reaction mixture using chromatographic techniques.

Chemical Synthesis (Fenton Oxidation):

An older chemical method involves the Fenton oxidation of cyclophosphamide.

- Reagents: This method utilizes Fe^{2+} ions (from iron(II) sulfate) and hydrogen peroxide in an acidic solution.
- Reaction: The Fenton reaction generates hydroxyl radicals which oxidize cyclophosphamide.

- Yield: This method is noted for its low yield, producing approximately 11% **4-ketocyclophosphamide** and 3-4% 4-hydroperoxycyclophosphamide.[8]

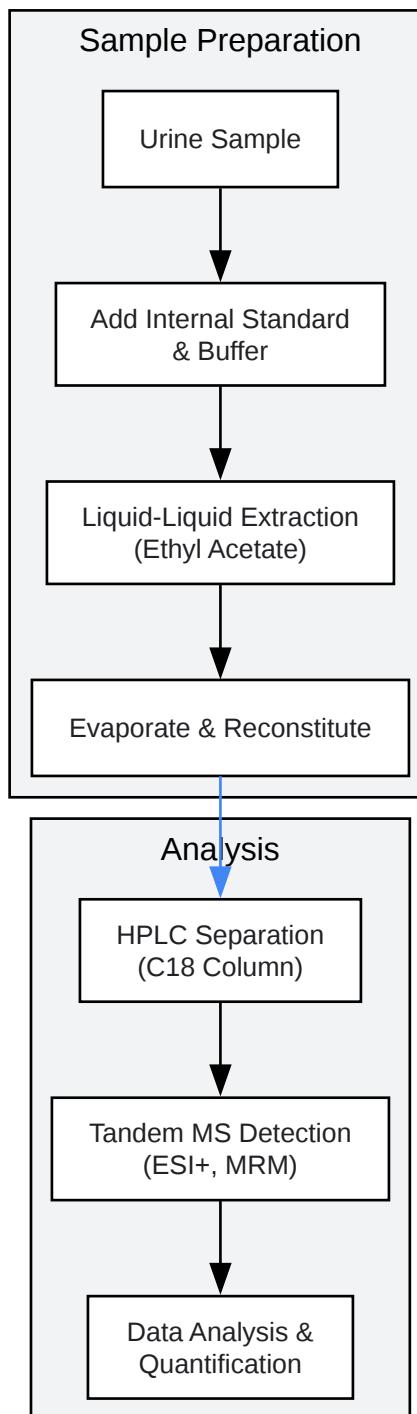
Quantification in Biological Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):

This is a common and sensitive method for the determination of **4-ketocyclophosphamide** in biological samples like urine and plasma.[11][12]

- Sample Preparation:
 - Urine samples are thawed and homogenized.
 - A known volume of urine is transferred to a culture tube.
 - A buffer solution (e.g., potassium phosphate buffer) and an internal standard (e.g., deuterated cyclophosphamide-d6) are added.
 - Liquid-liquid extraction is performed using a solvent like ethyl acetate.
 - The organic layer is separated, evaporated, and the residue is reconstituted in an appropriate solvent for HPLC analysis.[11]
- Chromatographic Separation:
 - A C18 reversed-phase column is typically used.
 - A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like acetic or formic acid is employed.[11][13]
- Mass Spectrometric Detection:
 - Electrospray ionization (ESI) in positive ion mode is commonly used.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of **4-ketocyclophosphamide** and the internal standard for accurate quantification.[11]

HPLC-MS/MS Workflow for 4-Ketocyclophosphamide Analysis

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Caption: Workflow for the analysis of **4-ketocyclophosphamide** in urine by HPLC-MS/MS.

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- To cite this document: BenchChem. [4-Ketocyclophosphamide CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b195324#4-ketocyclophosphamide-cas-number-and-identifiers\]](https://www.benchchem.com/product/b195324#4-ketocyclophosphamide-cas-number-and-identifiers)

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